1-(Fluoromethyl)benzotriazole
Description
Structure
3D Structure
Properties
CAS No. |
158607-43-3 |
|---|---|
Molecular Formula |
C7H6FN3 |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
1-(fluoromethyl)benzotriazole |
InChI |
InChI=1S/C7H6FN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2 |
InChI Key |
YKLFNMWOERVUEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CF |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CF |
Synonyms |
1H-Benzotriazole,1-(fluoromethyl)-(9CI) |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 1 Fluoromethyl Benzotriazole
Role of the Benzotriazole (B28993) Moiety as a Synthetic Auxiliary
The benzotriazole group is a well-established and highly effective synthetic auxiliary in organic chemistry. rsc.org Its utility stems from its straightforward introduction into molecules, its stability under a range of reaction conditions, its capacity to activate molecules for numerous transformations, and its facile removal at the culmination of a synthetic sequence. nih.gov This versatility is a consequence of its unique electronic properties, being capable of acting as both an electron-donating and an electron-withdrawing group. rsc.org
The benzotriazole anion is an excellent leaving group, a property that is central to its application as a synthetic auxiliary. researchgate.netrsc.org In the context of 1-(fluoromethyl)benzotriazole, the benzotriazolyl group can be displaced by a variety of nucleophiles in substitution reactions. This characteristic is fundamental to the use of N-substituted benzotriazoles in the formation of new carbon-carbon and carbon-heteroatom bonds. The stability of the resulting benzotriazole anion contributes to the thermodynamic driving force for these substitution reactions.
Recent studies have demonstrated the utility of the 1,2,3-triazolyl group as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, further highlighting the inherent ability of this heterocyclic system to depart in substitution processes. nih.gov While these studies focus on the triazole group attached to an aromatic ring, the underlying principle of its stability as an anion is transferable to the context of its departure from an alkyl carbon, as in this compound.
| Substrate | Nucleophile | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 1-(Chloromethyl)benzotriazole | Carbon, Nitrogen, Phosphorus, Oxygen, and Sulphur nucleophiles | N-(Benzotriazol-1-ylmethyl) heterocycles and other substituted products | Nucleophilic Substitution | brynmawr.edu |
| 2,6-bistriazolylpurines | O- and C-nucleophiles | C6-substituted 2-triazolylpurine derivatives | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |
The benzotriazole moiety is instrumental in mediating acylation and alkylation reactions. nih.gov N-acylbenzotriazoles, for instance, are widely recognized as superior acylating agents compared to traditional acid chlorides due to their stability and ease of handling. rsc.org They react readily with a variety of nucleophiles, including amines, alcohols, and thiols, to provide the corresponding acylated products in high yields. This reactivity is attributed to the activation of the acyl group by the benzotriazole ring.
In the realm of alkylation, N-substituted benzotriazoles serve as effective alkylating agents. The benzotriazole group can be readily displaced by nucleophiles, allowing for the transfer of the alkyl group. While direct studies on this compound as a fluoromethylating agent are not extensively detailed in the available literature, the reactivity of analogous N-(halomethyl)benzotriazoles suggests its potential in this capacity. For example, 1-(chloromethyl)benzotriazole undergoes nucleophilic substitution with a wide range of nucleophiles. brynmawr.edu
Reactivity at the N1-Position of the Benzotriazole Ring
The N1-position of the benzotriazole ring is a key site of reactivity, particularly in N-substituted derivatives like this compound. The nature of the substituent at this position profoundly influences the electronic properties of the entire molecule and dictates the types of reactions that can occur.
The fluoromethyl group in this compound is susceptible to nucleophilic attack. The carbon atom of the fluoromethyl group is rendered electrophilic by the inductive effect of both the adjacent nitrogen atom of the benzotriazole ring and the highly electronegative fluorine atom. This makes it a target for a variety of nucleophiles.
While specific experimental data on the nucleophilic substitution reactions of this compound are limited in the provided search results, the well-documented reactivity of the analogous 1-(chloromethyl)benzotriazole provides a strong basis for predicting its behavior. brynmawr.edu 1-(Chloromethyl)benzotriazole has been shown to react with a diverse array of carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles, leading to the displacement of the chloride ion. brynmawr.edu It is reasonable to expect that this compound would undergo similar reactions, although the relative reactivity might differ due to the different nature of the carbon-fluorine bond compared to the carbon-chlorine bond. The C-F bond is generally stronger than the C-Cl bond, which might necessitate more forcing reaction conditions for substitution to occur.
Electrophilic attack on the benzotriazole ring system can occur, although the N1-substituent influences the regioselectivity of such reactions. In general, electrophilic substitution on the benzotriazole skeleton can take place at the C4 and C7 positions of the benzene (B151609) ring. nih.gov The presence of the N1-fluoromethyl group, with its electron-withdrawing nature, is expected to deactivate the benzotriazole ring towards electrophilic aromatic substitution. This deactivating effect would make reactions such as nitration or halogenation on the benzene portion of the molecule more difficult to achieve compared to unsubstituted benzotriazole.
Regarding electrophilic attack at the nitrogen atoms, the N1-position is already substituted. The lone pairs on the N2 and N3 atoms are part of the aromatic system, and their availability for reaction with electrophiles is reduced. However, quaternization of the N3 nitrogen with electrophiles like methyl iodide has been reported for 1-(chloromethyl)benzotriazole, indicating that this position can still exhibit nucleophilic character. brynmawr.edu
Influence of the Fluoromethyl Group on Reaction Pathways
The fluoromethyl group exerts a significant influence on the reaction pathways of this compound primarily through its strong electron-withdrawing inductive effect. This effect has several important consequences for the molecule's reactivity.
Firstly, the electron-withdrawing nature of the fluoromethyl group decreases the electron density of the benzotriazole ring system. researchgate.net This deactivation makes the benzene ring less susceptible to electrophilic attack. Conversely, this electronic effect can enhance the leaving group ability of the benzotriazole moiety in nucleophilic substitution reactions at the fluoromethyl carbon, as the increased stability of the resulting benzotriazolide anion is favored.
Secondly, the fluorine atom directly affects the reactivity of the adjacent methylene (B1212753) carbon. The high electronegativity of fluorine makes this carbon more electrophilic and thus more prone to nucleophilic attack. However, the strength of the C-F bond can also make substitution more challenging compared to its chloro or bromo analogues.
Finally, the presence of the fluoromethyl group can influence the regioselectivity of reactions. For instance, in reactions involving deprotonation, the acidity of the methylene protons in the fluoromethyl group would be increased due to the inductive effect of the fluorine atom, potentially favoring reactions at this site.
| Compound | Halogen | Electronegativity of Halogen | Expected Effect on C-Halogen Bond Strength | Expected Reactivity in Nucleophilic Substitution |
|---|---|---|---|---|
| This compound | F | 3.98 | Strongest | Lower than chloro and bromo analogues |
| 1-(Chloromethyl)benzotriazole | Cl | 3.16 | Intermediate | Higher than fluoro analogue |
| 1-(Bromomethyl)benzotriazole | Br | 2.96 | Weakest | Highest among the three |
Electronic Effects and Inductive Properties
The electronic character of this compound is significantly influenced by the strong electron-withdrawing nature of both the benzotriazole moiety and the fluoromethyl group. The triazole ring, particularly when attached at the N1 position, exerts a net electron-withdrawing effect on the fused benzene ring. This is a combination of a -I (negative inductive) effect from the electronegative nitrogen atoms and a -M (negative mesomeric) or resonance effect.
These combined electron-withdrawing properties render the benzene ring of this compound less susceptible to electrophilic aromatic substitution compared to benzene itself. The reduced nucleophilicity of the aromatic system means that harsher reaction conditions are often required for such transformations.
Table 1: Comparison of Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Benzene Ring |
| -CH₃ (Methyl) | +I (Donating) | Hyperconjugation (Donating) | Activating |
| -H (Hydrogen) | Neutral | Neutral | Neutral |
| -CH₂F (Fluoromethyl) | -I (Withdrawing) | None | Deactivating |
| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating |
| -Benzotriazol-1-yl | -I (Withdrawing) | -M (Withdrawing) | Deactivating |
Steric Considerations
Steric hindrance in this compound primarily arises from the spatial arrangement of the fluoromethyl group relative to the benzotriazole ring system. The fluoromethyl group, while not exceedingly large, does impose some steric bulk at the N1 position. This can influence the approach of reagents to the adjacent N2 and N3 atoms of the triazole ring, as well as to the C7a and C4 positions of the benzene ring.
In reactions involving the nitrogen atoms of the triazole ring, the fluoromethyl group can sterically shield the N2 atom to some extent. However, its impact is generally considered to be moderate. The degree of steric hindrance becomes more significant when bulkier reagents are employed or in reactions that require a specific orientation for the transition state.
Compared to a simple methyl group, the fluoromethyl group is of a similar size, but the C-F bond is shorter and stronger than a C-H bond, which can affect conformational flexibility. When compared to larger substituents like a phenyl or tert-butyl group at the N1 position, the steric hindrance from the fluoromethyl group is considerably less. This can be an advantage in designing synthetic routes where excessive steric bulk would be detrimental to the desired transformation.
Derivatization of this compound for Complex Molecule Synthesis
The structure of this compound offers two primary sites for derivatization: the fluoromethyl group and the benzene ring. These modifications allow for the synthesis of a wide array of more complex molecules with potentially useful properties.
Modification of the Fluoromethyl Group
The fluoromethyl group, while generally stable, can be a site for chemical modification, although such transformations can be challenging. The strong carbon-fluorine bond makes direct nucleophilic substitution of the fluorine atom difficult under standard conditions. However, reactions targeting the methylene (-CH₂-) portion of the group are more feasible.
One potential pathway for modification involves the generation of a carbanion or a radical at the methylene position. Deprotonation of the methylene protons would be difficult due to the lack of significant acidity, but under very strong basic conditions, it might be possible to generate an α-fluoro carbanion, which could then react with electrophiles.
Alternatively, radical-mediated reactions could be employed to introduce functionality. For instance, radical halogenation could replace one of the hydrogen atoms with a bromine or chlorine, creating a more versatile synthetic handle for subsequent nucleophilic substitution or cross-coupling reactions.
Table 2: Potential Reactions for Modifying the Fluoromethyl Group
| Reaction Type | Reagents and Conditions | Potential Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), light/radical initiator | 1-(Bromofluoromethyl)benzotriazole |
| Nucleophilic Substitution (on halogenated derivative) | Nucleophile (e.g., -CN, -OR, -NR₂) | 1-(Cyanofluoromethyl)benzotriazole, etc. |
Functionalization of the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups. As previously discussed, the benzotriazol-1-yl group is deactivating and acts as a meta-director. This directing effect is a consequence of the electron-withdrawing nature of the triazole ring, which destabilizes the ortho and para arenium ion intermediates more than the meta intermediate.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will predominantly yield the 5-substituted and/or 6-substituted isomers. The presence of the fluoromethyl group has a minimal electronic directing effect on the benzene ring due to its distance, but its steric bulk could slightly influence the ratio of 5- to 6-substituted products.
For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to produce primarily 1-(Fluoromethyl)-5-nitrobenzotriazole and 1-(Fluoromethyl)-6-nitrobenzotriazole. Similarly, bromination using bromine and a Lewis acid catalyst would lead to the corresponding bromo-derivatives.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Reagents | Major Product(s) |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 1-(Fluoromethyl)-5-nitrobenzotriazole & 1-(Fluoromethyl)-6-nitrobenzotriazole |
| Bromination | Br⁺ | Br₂, FeBr₃ | 1-(Fluoromethyl)-5-bromobenzotriazole & 1-(Fluoromethyl)-6-bromobenzotriazole |
| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid & this compound-6-sulfonic acid |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | 1-(Fluoromethyl)-5-acylbenzotriazole & 1-(Fluoromethyl)-6-acylbenzotriazole |
Mechanistic Investigations and Reaction Pathway Elucidation
Computational Studies on Reaction Mechanisms
Computational chemistry provides powerful tools to unravel the intricate details of reaction mechanisms that are often difficult to probe experimentally. For benzotriazole (B28993) and its derivatives, computational studies have been instrumental in understanding their reactivity, particularly in catalyzed reactions.
Transition state (TS) analysis via computational methods like Density Functional Theory (DFT) is crucial for understanding reaction barriers and selectivity. In studies of rhodium-catalyzed reactions of benzotriazoles, the oxidative addition of the N-H bond to the metal center is often a key step. Computational analysis of this step reveals 3-membered transition states. nih.gov For instance, in the rhodium-catalyzed coupling of benzotriazoles with allenes, the calculated relative free energies for the oxidative addition transition states (TS1-3 and TS2-4) were found to be 20.3 and 19.2 kcal/mol, respectively. nih.gov
Activation strain and bonding analyses have been employed to dissect the energy of the transition state. nih.gov These studies indicate that the stabilizing electrostatic interactions between the benzotriazole nitrogen and the rhodium metal center are a determining factor for regioselectivity. nih.gov A more electronegative nitrogen atom leads to a stronger, more stabilizing electrostatic interaction with the electropositive metal center, thereby lowering the energy of the transition state for a specific pathway. nih.gov
Energy profile calculations map the energy changes throughout a reaction, identifying intermediates and transition states. For the rhodium-catalyzed regioselective coupling of 1,2,3-benzotriazoles, complete Gibbs free energy profiles for both N1 and N2 allylation pathways have been computed. researchgate.net These calculations help to establish a kinetic preference for one isomer over the other, which often aligns with experimental observations. researchgate.net
DFT calculations have also been used to investigate the stability of benzotriazole tautomers. Methods such as Hartree-Fock (HF), MP2, B3LYP, and coupled cluster have been employed. researchgate.net The results show that the 1H and 2H tautomers have very similar energies, with the inclusion of zero-point energy often favoring the 1H tautomer. researchgate.net The small energy difference between the tautomers is a critical factor in the observed reactivity and regioselectivity.
Below is an interactive data table summarizing calculated energies for 1-X-Benzotriazole derivatives in the gas phase and in aqueous solution, demonstrating the impact of substituents on the molecule's energy.
Role of Tautomerism and Regioselectivity in Benzotriazole Reactivity
Benzotriazole exists in a dynamic equilibrium between two tautomeric forms: the 1H- and 2H-benzotriazoles. The 1H-tautomer is generally more stable due to its fully aromatic nature. nih.gov This tautomerism is a fundamental reason why the N-selective functionalization of benzotriazoles is challenging, often resulting in mixtures of N1- and N2-substituted products. nih.govnih.gov
Despite the greater stability of the 1H-tautomer, alkylation reactions can be unselective or even favor the N2 position under certain conditions. nih.gov The regioselectivity is dictated by subtle electronic and steric factors, as well as the nature of the electrophile and the reaction conditions. Computational studies have shown that the charge of the nitrogen atom involved in the reaction plays a key role. nih.gov For example, in the rhodium-catalyzed coupling, the N1 atom of the 1H-tautomer is more electronegative than the N2 atom of the 2H-tautomer. This leads to a stronger electrostatic interaction with the rhodium center, influencing the reaction pathway. nih.gov The interplay between the stability of the tautomers and the kinetics of the reaction pathways determines the final product distribution.
Mechanistic Insights into N-Fluoromethylation Processes
The introduction of a fluoromethyl group onto a nitrogen atom can proceed through various mechanisms, depending on the fluoromethylating agent and the substrate. While specific mechanistic studies on the synthesis of 1-(Fluoromethyl)benzotriazole are not extensively detailed in the provided search results, general mechanisms for the N-fluoromethylation of heterocycles can be considered.
One common pathway involves the use of reagents like fluoriodomethane (ICH2F) in the presence of a base. mdpi.com The mechanism likely proceeds via a nucleophilic substitution where the deprotonated benzotriazole anion attacks the electrophilic carbon of the fluoriodomethane, displacing the iodide.
Another proposed mechanism involves the formation of a fluoromethyl radical (•CH2F). mdpi.com This radical can then add to the heterocyclic substrate, followed by a subsequent step to yield the final product. For example, the reaction of fluoriodomethane with a radical initiator can generate the •CH2F radical. mdpi.com
Furthermore, reactions involving (fluoromethyl)triphenylphosphonium iodide can proceed through a fluoromethylene phosphonium (B103445) ylide intermediate after treatment with a strong base. mdpi.com This ylide can then react with the heterocyclic compound.
Solvent Effects and Catalysis in Reactions of this compound
Solvent and catalyst choice are critical in controlling the outcome of reactions involving benzotriazole and its derivatives. In rhodium-catalyzed couplings of benzotriazoles, the choice of the diphosphine ligand on the rhodium catalyst can control whether the reaction is N1- or N2-selective. nih.gov This highlights the profound effect of the catalyst's steric and electronic properties on the reaction mechanism.
The solvent can influence the tautomeric equilibrium of benzotriazole and the stability of charged intermediates and transition states. In some cases, counteranions from the catalyst or additives can act as proton shuttles, facilitating the cleavage of the N-H bond, a key step in many reactions. nih.gov This contrasts with mechanisms that propose a direct oxidative addition of the N-H bond to the metal center. nih.gov The optimization of catalytic systems, including the choice of solvent and catalyst, can lead to improved reaction conditions, such as lower temperatures and shorter reaction times. nih.gov
The table below provides a summary of various benzotriazole derivatives and their applications or properties, illustrating the versatility of the benzotriazole scaffold.
Advanced Spectroscopic and Structural Analysis in Academic Research
Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, and chemical environment of molecules. For 1-(Fluoromethyl)benzotriazole, a suite of NMR experiments is necessary for full structural confirmation.
¹H and ¹³C NMR Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for initial structural verification.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzotriazole (B28993) ring and the protons of the fluoromethyl group. The four aromatic protons, due to their differing chemical environments, would likely appear as a complex series of multiplets in the typical aromatic region (approximately 7.0-8.5 ppm). The two protons of the fluoromethyl (-CH₂F) group are chemically equivalent but are coupled to the adjacent fluorine atom. This coupling would split their signal into a characteristic doublet, anticipated to appear further downfield than a typical methyl group due to the electron-withdrawing effect of fluorine.
The ¹³C NMR spectrum provides information on the carbon skeleton. It would display distinct signals for each unique carbon atom in the molecule. The six carbons of the benzotriazole ring would produce signals in the aromatic region (typically 110-150 ppm). The carbon of the fluoromethyl group is expected to appear as a doublet due to one-bond coupling with the fluorine atom (¹J C-F), a key identifying feature.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0 - 8.5 | Multiplets (m) | Aromatic CH |
| ¹H | ~5.5 - 6.5 | Doublet (d) | -CH₂F |
| ¹³C | ~110 - 150 | Singlets (s) | Aromatic C |
| ¹³C | ~75 - 85 | Doublet (d) | -CH₂F |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
To resolve ambiguities from one-dimensional spectra, two-dimensional (2D) NMR techniques are utilized.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would be crucial for assigning the specific positions of the protons within the aromatic ring by showing which protons are neighbors.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the predicted aromatic proton signals to their corresponding aromatic carbon signals and, most importantly, would show a clear correlation cross-peak between the doublet signal of the -CH₂F protons and the doublet signal of the -CH₂F carbon.
Fluorine NMR (¹⁹F NMR) for Fluoromethyl Group Characterization
Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for characterizing the fluoromethyl group. nih.gov Since there is only one fluorine environment in the molecule, the spectrum is expected to be simple. The single fluorine atom would couple to the two adjacent protons of the methyl group, resulting in a signal that is split into a triplet. The chemical shift of this signal is characteristic of monofluoromethyl groups attached to a nitrogen atom.
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, and often thermally fragile, molecules by transferring them from solution to the gas phase as ions with minimal fragmentation. researchgate.net For this compound (molecular formula C₇H₆FN₃, molecular weight 151.14 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent signal for the protonated molecule, [M+H]⁺. This would appear at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS)
While ESI-MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. By measuring the exact mass of the [M+H]⁺ ion, HRMS can confirm the elemental composition as C₇H₇FN₃⁺, distinguishing it from any other potential structures or impurities that might have the same nominal mass. nih.gov
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Ion Type | Expected m/z (Nominal) | Calculated Exact Mass (for HRMS) | Confirmed Property |
|---|---|---|---|---|
| ESI-MS | [M+H]⁺ | 152 | N/A | Molecular Weight |
| HRMS | [M+H]⁺ | 152 | 152.0624 | Elemental Formula (C₇H₇FN₃⁺) |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edumdpi.com The infrared spectrum of a molecule provides a unique "fingerprint," allowing for structural confirmation and the identification of key chemical bonds. msu.edu
The disappearance of the characteristic N-H stretching band.
The appearance of new bands associated with the fluoromethyl group, including C-H stretching, CH₂ bending (scissoring), and a strong C-F stretching vibration.
Detailed assignments for the vibrational modes of benzotriazoles have been refined through computational studies using density functional theory (DFT), which show good agreement with experimental data and help clarify ambiguities in band assignments. researchgate.netnih.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100–3000 | Medium | Aromatic C-H Stretch |
| 3000–2850 | Medium | Aliphatic C-H Stretch (-CH₂) |
| 1680–1640 | Medium-Weak | C=C Aromatic Ring Stretch |
| 1470-1450 | Medium | CH₂ Bend (Scissoring) |
| 1400-1000 | Strong | C-F Stretch |
| 1228-1200 | Medium-Strong | C-N Stretch |
| 1000-650 | Strong | Aromatic C-H Out-of-Plane Bend |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and its packing in the solid state.
The crystal structure of this compound has not been explicitly detailed in available literature. However, the crystal structure of the closely related compound, 1-(chloromethyl)benzotriazole , has been thoroughly characterized and serves as an excellent structural analog. iucr.orgresearchgate.net The study reveals that 1-(chloromethyl)benzotriazole crystallizes in the monoclinic system with the space group P2₁/c. iucr.org The benzotriazole ring system is essentially planar. iucr.orgresearchgate.net The solid-state structure is stabilized by intermolecular C-H···N hydrogen bonds, which link the molecules into chains. iucr.org
Table 2: Crystallographic Data for the Analogous Compound 1-(chloromethyl)benzotriazole iucr.orgnih.gov
| Parameter | Value |
| Chemical Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5081 (17) |
| b (Å) | 9.6045 (14) |
| c (Å) | 10.984 (2) |
| β (°) | 108.49 (2) |
| Volume (ų) | 751.2 (3) |
| Z | 4 |
Spectroscopic Probes for Studying Electronic Properties (e.g., Fluorescence)
While this compound is not inherently known as a fluorescent probe, the benzotriazole scaffold is a key component in the design of sophisticated fluorescent molecules. The unique electronic properties of the fused benzene (B151609) and triazole rings can be harnessed to create materials with tunable light-emitting characteristics. researchgate.net
Research into novel benzotriazole-based compounds demonstrates their potential in this area. For instance, a new class of stable, four-coordinated benzotriazole-borane compounds has been synthesized that exhibit strong and tunable fluorescence emissions. rsc.org These materials are noted for their excellent stability towards acids, bases, high temperatures, and photo-irradiation, making them promising candidates for new fluorescent probes in chemical and biological applications. rsc.org
Furthermore, studies on 2-phenyl-2H-benzotriazole dyes reveal how the fluorescence properties of the benzotriazole core can be modulated. researchgate.net In these systems, fluorescence is influenced by the presence of intramolecular hydrogen bonds and the polarity of the solvent. In nonpolar environments, these dyes can exhibit a large Stokes shift, which is a significant separation between the absorption and emission maxima. This property is associated with an excited-state intramolecular proton transfer (ESIPT) mechanism within the molecule. researchgate.net These examples underscore that the electronic structure of the benzotriazole moiety, as found in this compound, is highly suitable for the development of advanced spectroscopic probes.
Applications of 1 Fluoromethyl Benzotriazole in Synthetic Organic Chemistry
Building Block for Complex Heterocyclic Systems
The benzotriazole (B28993) group is an exceptional tool for the synthesis of heterocyclic compounds. lupinepublishers.com N-substituted benzotriazoles, including 1-(Fluoromethyl)benzotriazole, serve as versatile intermediates that can introduce functional groups and facilitate ring-closure reactions. The benzotriazole anion is an excellent leaving group, a property that is central to its application in this context.
1-(Halomethyl)benzotriazoles are effective reagents for constructing monocyclic heterocycles. For instance, the closely related 1-(chloromethyl)benzotriazole reacts with Schiff bases in the presence of a strong base like lithium bis(trimethylsilyl)amide. This reaction proceeds through the formation of an unstable carbanion that can be trapped by the Schiff base to yield aziridines in high yields. acs.org Due to the similar reactivity profile, this compound is expected to participate in analogous transformations, providing a pathway to fluorinated aziridines, which are valuable scaffolds in medicinal chemistry.
| Precursor | Reagent | Resulting Monocycle | Reference |
| 1-(Chloromethyl)benzotriazole | Schiff Base | Aziridine | acs.org |
| 1-(Aminomethyl)benzotriazole | Aldehyde/Ketone | Pyrrole | |
| N-Acylbenzotriazole | Ethyl Carbazate | 1,3,4-Oxadiazole | thieme-connect.com |
This table presents examples of monocyclic heterocycles synthesized using benzotriazole-based precursors.
The benzotriazole methodology extends to the synthesis of more intricate polycyclic systems, including fused and spirocyclic compounds. growingscience.com The general strategy involves an intramolecular reaction where the benzotriazole moiety facilitates the final ring-closing step before being eliminated. Recent studies have demonstrated the one-pot synthesis of novel spiro benzotriazole compounds through multicomponent reactions involving benzotriazole, an α-haloketone, and a 1,3-dicarbonyl compound. researchgate.net This approach highlights the capacity of the benzotriazole framework to assemble complex three-dimensional structures. researchgate.net These methodologies provide a blueprint for how this compound could be employed to generate novel spirocycles containing a fluorinated carbon center, introducing fluorine's unique stereoelectronic properties into these rigid systems.
Reagent in Carbon-Carbon Bond Formation Reactions
A key application of 1-(substituted methyl)benzotriazoles is in the formation of carbon-carbon bonds. This is achieved by leveraging the ability of the benzotriazole ring to stabilize an adjacent carbanion. The α-protons of the N-CH2-X group are acidified by the electron-withdrawing nature of the benzotriazole ring, allowing for deprotonation by a strong base such as n-butyllithium.
For this compound, this would generate a fluorinated carbanion, a highly valuable reactive intermediate. This nucleophilic carbanion can then react with a wide range of electrophiles, including:
Aldehydes and ketones (to form β-fluoroalcohols)
Alkyl halides (to form elongated carbon chains)
Esters and acid chlorides (to form β-fluoroketones)
Following the formation of the new C-C bond, the benzotriazole group can be removed, often under reductive conditions, to yield the final product. This methodology has been demonstrated with related compounds like 1-(phenylthiomethyl)benzotriazole, which undergoes efficient α-lithiation and subsequent reaction with electrophiles. researchgate.net
Role in Asymmetric Synthesis Methodologies
Benzotriazole derivatives are utilized in asymmetric synthesis, primarily as chiral auxiliaries or as precursors to chiral building blocks. While specific studies on the asymmetric applications of this compound are not extensively documented, the principles of benzotriazole chemistry allow for its integration into stereoselective transformations. For instance, β-amino alcohols, which are important chiral ligands and auxiliaries, can be synthesized from benzotriazolated epoxides. acs.org By starting with a chiral epoxide or using a chiral amine, this approach can lead to enantiomerically pure fluorinated β-amino alcohols, which are valuable synthons for pharmaceutical development.
Generation of Reactive Intermediates (e.g., Carbanions, Radicals, Nitrenium Ions)
The versatility of this compound in synthesis is largely due to its ability to serve as a precursor to several types of highly reactive intermediates. nih.gov
Carbanions : As detailed in section 6.2, the most common application involves the generation of a stabilized α-fluorocarbanion via deprotonation. researchgate.netdntb.gov.ua The benzotriazole ring effectively stabilizes the negative charge, making the intermediate accessible and controllable for subsequent reactions. researchgate.net
Radicals : Benzotriazole derivatives can generate radicals under various conditions. Photolysis of benzotriazoles using UV light can cause the extrusion of molecular nitrogen (N2), leading to the formation of a 1,3-diradical intermediate. mdpi.comnih.govresearchgate.net This diradical can then undergo intermolecular cycloaddition or other rearrangements. mdpi.comnih.gov In other pathways, the benzotriazolyl group can act as a leaving group in radical reactions, such as in the samarium(II) iodide-mediated reduction of benzotriazolyl alkyl esters, which forms a radical intermediate that can couple with carbonyl compounds. nih.gov
Nitrenium Ions : The benzotriazole scaffold has also been employed as a synthon in the synthesis of stable nitrenium ions, further showcasing the diverse reactivity of this heterocyclic system. nih.gov
| Intermediate | Generation Method | Subsequent Reaction Type | Reference |
| Carbanion | Deprotonation with strong base | Nucleophilic addition/substitution | nih.govresearchgate.net |
| Diradical | Photolysis (N2 extrusion) | Cycloaddition, Rearrangement | mdpi.comnih.gov |
| Iminyl Radical | Thermal/Radical Initiation | Cyclization, Fragmentation | acs.org |
| Nitrenium Ion | Oxidation/Rearrangement | Electrophilic reactions | nih.gov |
This table summarizes the generation and utility of reactive intermediates from benzotriazole precursors.
Applications in Peptidomimetic Chemistry via N-Acylbenzotriazoles
The benzotriazole methodology, particularly through N-acylbenzotriazoles, has had a profound impact on peptide chemistry and the development of peptidomimetics. ethernet.edu.et Peptidomimetics are compounds designed to mimic peptides but with improved properties, such as enhanced stability against enzymatic degradation.
The process, pioneered by Katritzky, involves the activation of a carboxylic acid (such as an N-protected amino acid) by converting it into an N-acylbenzotriazole. lupinepublishers.comorganic-chemistry.org This is typically achieved by reacting the carboxylic acid with benzotriazole in the presence of a coupling agent like thionyl chloride. These N-acylbenzotriazoles are often stable, crystalline solids that act as highly efficient and neutral acylating agents. thieme-connect.comorganic-chemistry.org
They react cleanly with the free amino group of another amino acid or peptide to form a new peptide bond, releasing benzotriazole as a byproduct. lupinepublishers.com This method has been successfully used for the solution-phase synthesis of dipeptides, tripeptides, and even heptapeptides with minimal racemization. lupinepublishers.comnih.gov The methodology is also applicable to solid-phase peptide synthesis. nih.gov This robust chemistry allows for the incorporation of unnatural or modified amino acids, making it a powerful tool for creating diverse peptidomimetics and peptide-based drugs. nih.govfrontiersin.orgrsc.orgfrontiersin.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-(fluoromethyl)benzotriazole. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its influence on the molecule's reactivity.
Electrostatic potential (ESP) calculations are instrumental in identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. The ESP map of this compound is expected to show a significant influence of the electron-withdrawing fluoromethyl group attached to the N1 position of the benzotriazole (B28993) ring.
A comparative analysis with related compounds such as 1-(chloromethyl)benzotriazole would likely show a more pronounced positive potential around the fluoromethyl group due to the higher electronegativity of fluorine compared to chlorine. iucr.orgresearchgate.net
Table 1: Predicted Electrostatic Potential Characteristics of this compound and Related Compounds
| Compound | Substituent at N1 | Expected Region of Highest Positive Potential | Expected Region of Highest Negative Potential |
| This compound | -CH2F | Around the -CH2F group and N1 | N2 and N3 atoms |
| 1-(Chloromethyl)benzotriazole | -CH2Cl | Around the -CH2Cl group and N1 | N2 and N3 atoms |
| 1-Methylbenzotriazole | -CH3 | Around the C-H bonds of the methyl group | N2 and N3 atoms |
Energy Decomposition Analysis
In a hypothetical interaction between this compound and a Lewis acid, the interaction energy would likely be dominated by the electrostatic and charge-transfer components. The negative electrostatic potential at the N2 and N3 positions would lead to a strong electrostatic attraction. The charge-transfer component would arise from the donation of electron density from the lone pairs of these nitrogen atoms to the Lewis acid.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies offer insights into the dynamic behavior and conformational preferences of this compound.
The conformational landscape of this compound is determined by the rotation around the N1-CH2 bond. Computational studies can predict the relative energies of different conformers. It is anticipated that the molecule will have a preferred conformation that minimizes steric hindrance and optimizes electronic interactions.
Studies on similar substituted benzaldehydes and related molecules suggest that planar or near-planar conformations are often the most stable. rsc.org For this compound, the orientation of the C-F bond relative to the benzotriazole ring will be a key determinant of conformational stability. The most stable conformer would likely involve a staggered arrangement to minimize repulsion between the fluorine atom and the atoms of the benzotriazole ring. The energy barriers for rotation around the N1-CH2 bond could also be calculated to understand the flexibility of the molecule.
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of the compound.
For this compound, DFT calculations could predict the 1H, 13C, 15N, and 19F NMR chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the fluoromethyl group. For instance, the fluorine atom is expected to cause a significant downfield shift for the adjacent carbon and protons. researchgate.net
Similarly, the calculation of vibrational frequencies can help in assigning the peaks in the experimental IR spectrum. The C-F stretching and bending vibrations would be characteristic features in the predicted spectrum. UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT), which would provide information about the electronic transitions and the absorption maxima of the molecule. pku.edu.cn
Table 2: Predicted Spectroscopic Features for this compound
| Spectroscopic Technique | Predicted Key Features |
| 1H NMR | Downfield shift for protons on the methylene (B1212753) group. |
| 13C NMR | Downfield shift for the methylene carbon. |
| 19F NMR | Characteristic chemical shift for the fluorine nucleus. |
| IR Spectroscopy | C-F stretching and bending vibrations. |
| UV-Vis Spectroscopy | Electronic transitions in the UV region. |
Computational Studies on Mechanistic Aspects (e.g., Proton Shuttling)
Computational studies can be employed to investigate potential reaction mechanisms involving this compound. One area of interest for benzotriazole derivatives is their role in photostability, which can involve excited-state intramolecular proton transfer (ESIPT) or other deactivation pathways.
While this compound itself does not have the hydroxyl group typically involved in ESIPT, computational studies could explore intermolecular proton shuttling mechanisms in the presence of proton donors or acceptors. nih.govrsc.org The fluoromethyl group, being electron-withdrawing, could influence the proton affinity of the triazole nitrogen atoms and thereby affect the thermodynamics and kinetics of any proton transfer process.
Furthermore, computational studies on related 1-trifluoromethyl benzotriazoles have investigated N-N bond cleavage reactions. rsc.org Similar theoretical investigations on this compound could provide insights into its potential reactivity and degradation pathways under various conditions. These studies would involve mapping the potential energy surface for the proposed reaction, locating transition states, and calculating activation barriers.
Advanced Research Perspectives and Future Directions
Development of Novel and Green Synthetic Protocols
The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthetic methods. For 1-(Fluoromethyl)benzotriazole and its derivatives, this involves minimizing waste, reducing energy consumption, and avoiding hazardous solvents.
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.gov This technology introduces energy directly to the reactants, enabling rapid and uniform heating. nih.gov The synthesis of various benzotriazole (B28993) derivatives has been shown to benefit significantly from microwave irradiation, with reactions that traditionally take hours being completed in minutes. nih.govnih.gov
Future research will likely focus on optimizing microwave-assisted protocols for the N-alkylation of benzotriazole with fluoromethylating agents. Key areas of investigation will include the screening of different solvents (or the lack thereof), bases, and microwave parameters (temperature, power, and time) to maximize the yield and regioselectivity for the N1-isomer of this compound. The comparison between conventional and microwave methods for preparing benzotriazole derivatives has consistently shown superior yields and shorter reaction times for the latter, a trend expected to hold for fluoromethylated analogues. nih.gov
| Compound | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| Compound 1 | Conventional (Reflux) | 6 h | 57.67 |
| Compound 1 | Microwave (MWI) | 3 min | 67.6 |
| Compound 2 | Conventional (Reflux) | 5.5 h | 82.47 |
| Compound 2 | Microwave (MWI) | 3 min | 93.81 |
Solvent-free, or solid-state, synthesis represents a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. Efficient, solvent-free methods for the N-alkylation of benzotriazole have been developed using microwave irradiation or thermal conditions, often in the presence of a solid support like silica (B1680970) and a phase-transfer catalyst. gsconlinepress.comresearchgate.net These protocols offer high regioselectivity for N-alkylation, yielding products in moderate to high yields over short reaction times. gsconlinepress.com
Catalyst Development for Selective Functionalization of this compound
While this compound is primarily used as a reagent, its own scaffold offers opportunities for further functionalization to create more complex building blocks. A key challenge is achieving site-selectivity, either on the benzotriazole core or the fluoromethyl group. Developing novel catalysts is crucial to unlocking this potential.
Future research will likely target the development of catalysts for the selective C-H functionalization of the benzene (B151609) ring of this compound. Transition metal catalysts, particularly those based on palladium, have shown promise in activating C-H bonds for intramolecular amination in related triazene (B1217601) compounds. organic-chemistry.org Adapting these systems could allow for the introduction of various substituents at specific positions, leading to a new library of fluoromethylated benzotriazole analogues. Furthermore, metal-free catalysts, such as the boron-based B(C₆F₅)₃, have been successfully employed for the site-selective N1-alkylation of benzotriazoles and could be explored for other selective transformations. rsc.org
Exploration of New Reactivity Modes and Synthetic Applications
The versatility of the benzotriazole group as a synthetic auxiliary is well-established; it can act as a leaving group, an electron donor, or a precursor to reactive intermediates. nih.gov Exploring how the presence of the fluoromethyl group modulates this reactivity is a key area for future investigation.
Recent studies on 1-(trifluoromethyl)benzotriazoles have demonstrated the potential for divergent synthesis through the selective cleavage of either N-N or N-S bonds, providing access to different heterocyclic scaffolds like 1,2,4-benzotriazines and functionalized benzotriazoles. researchgate.net Similar strategies could be developed for this compound. Investigating its behavior under various conditions (e.g., thermal, photochemical, metal-catalyzed) could uncover novel reaction pathways. For instance, the fluoromethyl group might influence the stability of intermediates or favor certain reaction pathways, leading to new synthetic applications beyond its current role as a monofluoromethylating agent.
Integration with Flow Chemistry and Automation in Synthesis
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved scalability, and the potential for automation. allfordrugs.com
The synthesis of heterocyclic compounds, including 1,2,3-triazoles and benzotriazin-4(3H)-ones, has been successfully translated to continuous flow systems, often resulting in higher yields and shorter reaction times. nih.govnih.gov Integrating the synthesis of this compound into an automated flow chemistry platform is a logical next step. This would allow for the safe handling of potentially hazardous reagents and intermediates on a large scale. Furthermore, a fully automated, multistep flow process could enable the high-throughput synthesis of libraries of this compound derivatives for drug discovery and materials science applications. researchgate.net Such systems can be integrated with real-time analysis and purification, significantly accelerating the discovery and development cycle. soci.org
Computational Design of New this compound Analogues for Specific Synthetic Tasks
Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new molecules with tailored properties. In silico studies, including Density Functional Theory (DFT), can be used to predict the reactivity, stability, and electronic properties of novel compounds before their synthesis. bohrium.com
For this compound, computational methods can be employed to design new analogues for specific synthetic purposes. For example, by modeling the transition states of fluoromethyl transfer reactions, researchers can design derivatives with enhanced reactivity or selectivity. Computational screening could identify substituents on the benzotriazole ring that would optimize its properties as a leaving group. These theoretical studies can guide experimental work, reducing the time and resources required to develop next-generation fluoromethylating agents. nih.gov This synergy between computational design and experimental validation is crucial for the rapid advancement of synthetic chemistry. bohrium.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(Fluoromethyl)benzotriazole, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoromethylation of benzotriazole derivatives using fluoromethyl halides (e.g., CH₂FCl) under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) can improve yields by reducing side reactions like hydrolysis . Characterization via H/C NMR and FT-IR confirms the fluoromethyl group’s incorporation, with F NMR providing specificity for fluorine environments .
Q. How can spectroscopic techniques distinguish this compound from its structural analogs?
- Methodology :
- NMR : The fluoromethyl group (-CH₂F) shows distinct splitting patterns in H NMR (triplet due to coupling) and F NMR (quartet from ). C NMR reveals deshielding of the adjacent carbon (~80–90 ppm) .
- FT-IR : A C-F stretching vibration near 1100–1200 cm⁻¹ differentiates it from non-fluorinated analogs .
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The compound acts as a fluorinated building block in:
- Protecting groups : Stabilizes reactive intermediates (e.g., carbocations) via electron-withdrawing effects of fluorine .
- Ligand design : Modifies coordination environments in metal-organic frameworks (MOFs) due to fluorine’s electronegativity .
Advanced Research Questions
Q. How can continuous crystallization processes optimize particle size distribution of this compound?
- Methodology :
- Thermodynamic profiling : Measure solubility in water or ethanol across 273–353 K using gravimetry. Apelblat equation modeling predicts solubility curves for solvent selection .
- Kinetic control : Adjust cooling rates (e.g., 0.5–2°C/min) and seeding strategies to suppress secondary nucleation. Process analytical tools (e.g., ATR-UV spectroscopy) monitor supersaturation in real time .
Q. What mechanisms explain the stability of this compound under acidic/basic conditions?
- Methodology :
- Tautomeric equilibrium : 1H-benzotriazole dominates (>99.9%), with the fluoromethyl group enhancing resonance stabilization. DFT calculations (e.g., B3LYP/6-31G*) quantify tautomer energy differences (<2 kcal/mol) .
- Hydrolytic resistance : Fluorine’s inductive effect reduces nucleophilic attack on the triazole ring. Accelerated stability testing (e.g., 1M HCl/NaOH at 40°C for 24h) confirms <5% degradation via HPLC .
Q. How does the fluoromethyl group impact the compound’s biological activity in antimicrobial studies?
- Methodology :
- Structure-activity relationships (SAR) : Compare MIC values against S. aureus and E. coli for this compound vs. non-fluorinated analogs. Fluorine’s lipophilicity (LogP increase by ~0.5) enhances membrane penetration .
- Metabolic profiling : LC-MS/MS tracks intracellular accumulation and ROS generation in bacterial cells, linking fluoromethylation to oxidative stress pathways .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Methodology :
- Meta-analysis : Compare datasets using statistical tools (e.g., Grubbs’ test for outliers). Differences often arise from solvent purity (e.g., HPLC-grade vs. technical) or equilibration time (e.g., 24h vs. 48h) .
- Standardized protocols : Adopt USP guidelines for solubility determination, including controlled agitation (e.g., 150 rpm) and temperature (±0.1°C accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
